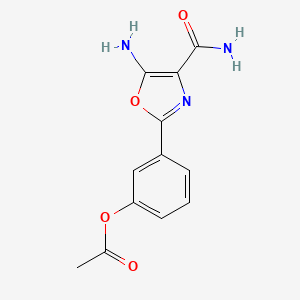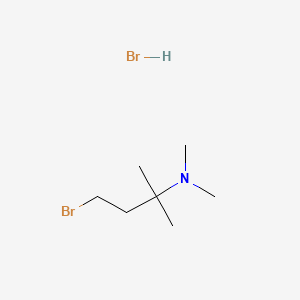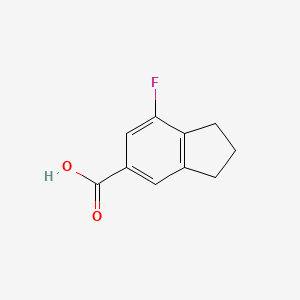
1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a diethylaminoethyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine typically involves the reaction of 1H-pyrazole-3-carboxylic acid with diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the diethylamino group.
科学的研究の応用
1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl group enhances its binding affinity to these targets, leading to modulation of their activities. The compound may inhibit or activate specific pathways, resulting in desired biological effects. For example, it may inhibit DNA repair enzymes, leading to increased sensitivity of cancer cells to radiation therapy .
類似化合物との比較
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: A compound with similar diethylaminoethyl functionality but different core structure.
Lucanthone: Shares the diethylaminoethyl group and has been studied for its anticancer properties.
Hycanthone: A metabolite of lucanthone with similar biological activities.
Uniqueness: 1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine is unique due to its pyrazole core, which imparts distinct chemical reactivity and biological properties. The presence of the diethylaminoethyl group further enhances its versatility in various applications, making it a valuable compound in research and industry.
特性
分子式 |
C9H18N4 |
|---|---|
分子量 |
182.27 g/mol |
IUPAC名 |
1-[2-(diethylamino)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H18N4/c1-3-12(4-2)7-8-13-6-5-9(10)11-13/h5-6H,3-4,7-8H2,1-2H3,(H2,10,11) |
InChIキー |
UMNQJOKVNXSDMA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)



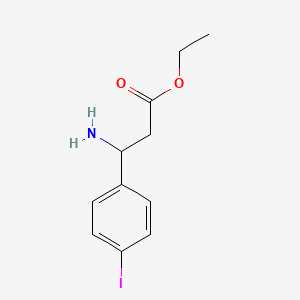
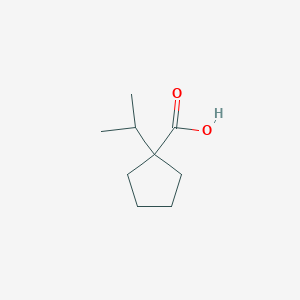
![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)
